molecular formula C8H5BrFN B8408091 2-Bromo-6-(1-fluoroprop-2-yn-1-yl)pyridine

2-Bromo-6-(1-fluoroprop-2-yn-1-yl)pyridine

Cat. No. B8408091
M. Wt: 214.03 g/mol
InChI Key: FHPSWOIGQOJSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08367706B2

Procedure details

1-(6-Bromopyridin-2-yl)prop-2-yn-1-ol (1.06 g, 5.00 mmol) was dissolved in CH2Cl2 (20 mL) and cooled to 0° C. Diethylaminosulfur trifluoride (925 μL, 7.00 mmol) was added dropwise, and the brown solution was stirred at 0° C. for 1 h. The reaction was quenched with saturated NaHCO3 and extracted with CH2Cl2 (3×). The combined organic layers were washed with brine, dried (MgSO4), filtered, and evaporated. Flash chromatography (0-15% EtOAc/hexanes) afforded the title compound as an orange oil.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
925 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH:8](O)[C:9]#[CH:10])[CH:5]=[CH:4][CH:3]=1.C(N(S(F)(F)[F:18])CC)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH:8]([F:18])[C:9]#[CH:10])[N:7]=1

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(C#C)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
925 μL
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the brown solution was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0%
Name
Type
product
Smiles
BrC1=NC(=CC=C1)C(C#C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.